molecular formula C6H4N4O3 B2695143 4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid CAS No. 864872-01-5

4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Cat. No. B2695143
CAS RN: 864872-01-5
M. Wt: 180.123
InChI Key: BKRHQMHIXPQFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It’s part of a new set of small molecules that have been designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound involves the design of new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . The exact synthesis process for “4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid” is not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis of Fused Pyrazolo-Thiazoles and Pyrazolo-Thiazines

This compound is used in the synthesis of fused pyrazolo-thiazoles and pyrazolo-thiazines . The process involves the annulation of the pyrazole ring to the thiazole or thiazine ring and vice versa .

Development of Antitumor Agents

The combination of thiazines and thiazoles with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines . These compounds have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .

Antimicrobial Activity

New dihydropyrazolo-pyrimidine derivatives have been synthesized and screened for antibacterial and antifungal activity . The compounds have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against various fungi .

Biological Activity

The core pyrazolo-pyrimidine moiety in the compound contributes to its biological activity . Compounds with this structure have been found to possess good biological activity, leading to moderate to good results in biological screenings .

Drug Development

Compounds containing the pyrazole core structure, such as this one, have been used in the development of various drugs . These drugs have a range of biological activities, including anti-inflammatory, antiobesity, antipsychotic, analgesic, H2-receptor agonist, and antidepressant effects .

Anticancer Activity

Some newly synthesized compounds containing the pyrazolo-pyrimidine structure have been evaluated for their in vitro cytotoxic activity against the human breast cell line (MCF7) .

properties

IUPAC Name

4-oxo-2,5-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-5-2-3(6(12)13)9-10-4(2)7-1-8-5/h1H,(H,12,13)(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRHQMHIXPQFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=O)N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid

CAS RN

864872-01-5
Record name 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.